molecular formula C13H17N5O6 B12353803 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione

Cat. No.: B12353803
M. Wt: 339.30 g/mol
InChI Key: FWGLCIXJKZJCGH-AJPXHITESA-N
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Description

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione is a complex organic molecule with significant biochemical and pharmacological properties It is characterized by its unique structure, which includes a purine base linked to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.

    Glycosylation: The purine base is then glycosylated with a sugar moiety, typically using a glycosyl donor and a catalyst to facilitate the reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione: has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties. Researchers are investigating its mechanism of action and efficacy in various disease models.

    Industry: The compound is used in the development of pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, interfere with nucleic acid synthesis, or modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-methoxyguanosine: Similar in structure but with a methoxy group at the 8-position.

    N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide: Another purine derivative with different substituents.

Uniqueness

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione:

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5-8,11,19-21H,1,3-4H2,(H2,14,16,22)/t5-,6?,7-,8-,11-/m1/s1

InChI Key

FWGLCIXJKZJCGH-AJPXHITESA-N

Isomeric SMILES

C=CCN1C2C(=O)NC(=N)N=C2N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C=CCN1C2C(=O)NC(=N)N=C2N(C1=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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